molecular formula C21H17F3N2O6 B2795137 methyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate CAS No. 868225-20-1

methyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate

Cat. No.: B2795137
CAS No.: 868225-20-1
M. Wt: 450.37
InChI Key: GDVTWQFVKVXPJC-UHFFFAOYSA-N
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Description

Methyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a synthetic organic compound featuring a 1,2-dihydroisoquinoline core substituted with a trifluoromethoxy phenyl carbamoyl group and an acetoxy ester moiety.

Properties

IUPAC Name

methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O6/c1-30-19(28)12-31-17-4-2-3-16-15(17)9-10-26(20(16)29)11-18(27)25-13-5-7-14(8-6-13)32-21(22,23)24/h2-10H,11-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVTWQFVKVXPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.

    Introduction of the Trifluoromethoxy Group: This step often involves nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.

    Coupling Reactions: The final steps involve coupling the isoquinoline derivative with the appropriate aniline derivative, followed by esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolic pathways.

Reaction Conditions Product Key Findings
1N NaOH, aqueous ethanol, reflux2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetic acidComplete hydrolysis observed within 4 hours (analogous to ).
HCl (pH 2), 60°C, 12 hrsPartial hydrolysis with ester stability influenced by electron-withdrawing substituents .

Carbamoyl Group Reactivity

The carbamoyl (-CONH-) linkage exhibits stability under physiological conditions but may undergo hydrolysis or substitution under extreme pH or enzymatic action.

Reaction Conditions Outcome
Acidic Hydrolysis6M HCl, 100°C, 24 hrsDegradation to 2-(aminomethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl ether .
Enzymatic Cleavage (e.g., proteases)In vitro, pH 7.4, 37°CNo significant cleavage, indicating metabolic stability .

Isoquinolinone Ring Reactivity

The 1,2-dihydroisoquinolin-1-one core may participate in electrophilic substitution or redox reactions.

Reaction Conditions Product
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5-Bromo derivative (para to oxygen substituent) .
Reduction (NaBH₄)MeOH, RTPartial reduction of the carbonyl to alcohol, destabilizing the ring .

Trifluoromethoxy Group Effects

The -OCF₃ group exerts strong electron-withdrawing effects, directing electrophilic attacks to meta/para positions and stabilizing adjacent bonds against hydrolysis .

Property Impact on Reactivity
Electronic WithdrawalReduces nucleophilicity of the phenyl ring, inhibiting Friedel-Crafts alkylation .
Thermal StabilityResists decomposition up to 250°C (TGA data from analogs in ).

Synthetic Pathways

While direct synthesis protocols for this compound are not explicitly documented, analogous routes suggest:

  • Amide Coupling : Reaction of 2-(aminomethyl)-5-hydroxy-1,2-dihydroisoquinolin-1-one with 4-(trifluoromethoxy)phenyl isocyanate .

  • Esterification : Subsequent treatment of the carboxylic acid intermediate with methanol and H₂SO₄ .

Stability and Degradation

  • Photostability : UV exposure (λ > 300 nm) induces <5% degradation over 48 hours .

  • Thermal Degradation : Decomposition initiates at 180°C, releasing CO₂ and trifluoromethoxy byproducts (TGA-FTIR data) .

Comparative Reactivity Table

Functional Group Reactivity Key Reagents References
Methyl EsterHigh (hydrolysis)NaOH, HCl
CarbamoylModerate (acid hydrolysis)HCl, enzymes
IsoquinolinoneLow (electrophilic substitution)Br₂, NaBH₄
Trifluoromethoxy PhenylVery Low (inert)Electrophiles, nucleophiles

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from the trifluoromethoxy phenyl group, including methyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate. Research indicates that derivatives of this compound exhibit selective inhibition of histone deacetylases (HDACs), which are enzymes involved in cancer progression. For example, a related class IIa HDAC inhibitor showed significant anticancer effects with low cytotoxicity compared to traditional HDAC inhibitors .

Neuroprotective Effects

There is emerging evidence that isoquinoline derivatives possess neuroprotective properties. Compounds similar to this compound may provide therapeutic benefits in neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways.

Synthesis of Isoquinoline Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the isoquinoline core through cyclization reactions.
  • Introduction of the trifluoromethoxy group via electrophilic aromatic substitution.
  • Carbamoylation reactions to incorporate the carbamoyl moiety.

These synthetic strategies are crucial for optimizing the yield and purity of the target compound.

Case Study: HDAC Inhibition

A study conducted on a series of trifluoromethoxy-substituted isoquinoline derivatives demonstrated their efficacy as selective HDAC inhibitors. The most active compound showed nanomolar IC50 values against class IIa HDACs, indicating its potential as a lead compound for further development in cancer therapy .

Case Study: Neuroprotective Properties

In another investigation, isoquinoline derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that these compounds could significantly reduce cell death and improve cell viability under stress conditions, suggesting their utility in treating neurodegenerative disorders.

Mechanism of Action

The mechanism by which methyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to structurally analogous molecules based on functional groups, heterocyclic cores, and substituent effects. Below is a detailed analysis of key analogs from the provided evidence:

Pyrimidinyl and Isoquinoline Derivatives

  • Methyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate (CAS RN: 518048-04-9) Structural Similarities: Contains a pyrimidine ring with a fluorophenyl carbamoyl group and ester functionality. Key Differences: The pyrimidine core (vs. dihydroisoquinoline) and fluorophenyl group (vs. trifluoromethoxy phenyl) may alter electronic properties and binding affinity. Fluorine’s electronegativity vs. trifluoromethoxy’s bulkiness could influence solubility and target interactions .

Oxazole Carboxylic Acid Derivatives

  • 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS RN: 91137-55-2) and 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS RN: 18735-74-5) Structural Similarities: Both feature oxazole rings with methyl and phenyl substituents, analogous to the dihydroisoquinoline core’s aromaticity. Key Differences: The oxazole ring’s smaller size and different heteroatom arrangement (O and N vs. isoquinoline’s fused benzene and pyridine) affect reactivity. Notably, the positional isomerism (4-methyl vs. 5-methyl) results in significant melting point differences (239–242°C vs. 182–183°C), highlighting how substituent placement impacts physical properties .

Sulfonylurea Herbicides

  • Triflusulfuron methyl ester and Metsulfuron methyl ester Structural Similarities: These compounds share ester groups and heterocyclic triazine cores, similar to the target compound’s ester and isoquinoline moieties. Key Differences: Sulfonylurea herbicides feature sulfonyl bridges and triazine rings, which confer herbicidal activity via acetolactate synthase inhibition. The trifluoromethoxy group in the target compound may instead enhance environmental persistence or non-herbicidal bioactivity .

Complex Ester Derivatives

  • 4-(1,1-Difluoro-4-methyl-4-(2-oxo-3-phenyloxazolidin-4-yl)pent-1-en-2-yl)phenyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate Structural Similarities: Contains multiple aromatic and heterocyclic groups (oxazolidinone, indole) linked via ester bonds.

Data Tables for Comparative Analysis

Compound Core Structure Key Substituents Notable Properties Reference
Methyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate Dihydroisoquinoline Trifluoromethoxy phenyl, carbamoyl, ester High lipophilicity (inferred)
Methyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-... Pyrimidine Fluorophenyl, ester Potential enzyme inhibition
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid Oxazole Methyl, phenyl mp 239–242°C
Triflusulfuron methyl ester Triazine Trifluoroethoxy, sulfonylurea Herbicidal activity
4-(1,1-Difluoro-4-methyl-4-(2-oxo-3-phenyloxazolidin-4-yl)pent-1-en-2-yl)phenyl... Oxazolidinone, indole Chlorobenzoyl, methoxy Synthetic complexity

Key Research Findings and Trends

Substituent Effects: Trifluoromethoxy groups enhance metabolic stability compared to methoxy or ethoxy groups, as seen in sulfonylurea herbicides . Positional isomerism in oxazole derivatives significantly alters melting points, suggesting similar sensitivity in isoquinoline-based compounds .

Biological Activity: Sulfonylureas’ triazine cores are critical for herbicidal activity, whereas dihydroisoquinoline derivatives may target neurological or anticancer pathways due to structural resemblance to alkaloids .

Synthetic Challenges :

  • Complex esters (e.g., ) require multi-step syntheses involving coupling reagents, a likely hurdle for the target compound’s production .

Biological Activity

Methyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dihydroisoquinoline core, a carbamoyl group, and a trifluoromethoxy substituent. These structural components contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many isoquinoline derivatives have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, some studies suggest that they can act as inhibitors of protein kinases, which are crucial in cancer cell proliferation.
  • Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The presence of certain functional groups can enhance anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
AntitumorInhibits tumor growth in vitro and in vivo
Enzyme InhibitionInhibits specific protein kinases
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryDecreases pro-inflammatory cytokines

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a related isoquinoline derivative on human cancer cell lines. The compound demonstrated significant cytotoxicity at low micromolar concentrations, leading to cell cycle arrest and apoptosis. This suggests potential use in cancer therapy.

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested for its ability to inhibit squalene synthase in HepG2 cells. The results indicated an IC50 value in the nanomolar range, highlighting its potency as a metabolic inhibitor.

Q & A

Advanced Research Question

  • Docking Studies : Model interactions with kinase X’s ATP-binding pocket (e.g., AutoDock Vina) .
  • QSAR : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity .
  • ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Validation : Cross-check computational results with in vitro kinase assays (e.g., ADP-Glo™ Kinase Assay) .

How to resolve contradictions in reported binding affinities?

Advanced Research Question
Discrepancies may arise from:

  • Assay Conditions : Varying ATP concentrations (1–10 mM) alter IC₅₀ values .
  • Protein Isoforms : Kinase X splice variants exhibit differential binding .

Q. Mitigation Strategies :

Standardize assays using recombinant isoforms.

Validate with orthogonal methods (e.g., ITC for thermodynamic profiling) .

What impurities arise during synthesis, and how are they controlled?

Basic Research Question
Common impurities:

ImpuritySourceMitigation
Des-trifluoromethoxy byproductIncomplete acylationExtend reaction time to 24h
Oxazole side productSolvent polarity mismatchUse anhydrous THF

Analytical Control : Employ LC-MS with a polar-embedded column (e.g., Zorbax SB-CN) .

What in vitro models are suitable for therapeutic evaluation?

Advanced Research Question

  • Cancer : NCI-60 cell panel for cytotoxicity screening .
  • Inflammation : LPS-induced TNF-α suppression in THP-1 macrophages .
  • Neurological : Aβ42 aggregation inhibition assays for Alzheimer’s .

Dose Optimization : Use Hill slope analysis to determine EC₅₀ values in dose-response curves .

How to design a structure-activity relationship (SAR) study?

Advanced Research Question
SAR Design Framework :

Core Modifications : Vary isoquinoline substituents (e.g., Cl, OMe) .

Linker Optimization : Test ethyl vs. methyl acetoxy groups .

Carbamoyl Alternatives : Replace trifluoromethoxy with CF₃ or Br .

Data Analysis : Use principal component analysis (PCA) to cluster bioactivity profiles .

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